molecular formula C17H18N2O4 B082942 Phenmedipham-ethyl CAS No. 13684-44-1

Phenmedipham-ethyl

Cat. No.: B082942
CAS No.: 13684-44-1
M. Wt: 314.34 g/mol
InChI Key: MVEFZZKZBYQFPP-UHFFFAOYSA-N
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Description

Phenmedipham-ethyl is a carbamate herbicide widely used in agriculture to control broadleaf weeds. It is particularly effective in sugar beet crops. The compound is known for its selective action, targeting weeds while sparing the crop plants. Its chemical name is ethyl 3-(3-methylcarbaniloyloxy)carbanilate, and it has the molecular formula C17H18N2O4 .

Mechanism of Action

Target of Action

Phenmedipham-ethyl primarily targets the photosystem II (PS II) in plants . This system plays a crucial role in the photosynthesis process, which is essential for the growth and survival of plants. By targeting PS II, this compound disrupts the photosynthesis process, leading to the death of the plant .

Mode of Action

This compound inhibits photosynthesis by disrupting the electron transport at the photosystem II (PS II) receptor site . It acts by disrupting carbon dioxide fixation, negatively influencing the production of intermediary energy components such as ATP and NADPH . It is a contact herbicide, meaning it is absorbed through the leaves of plants with translocation primarily in the apoplast .

Biochemical Pathways

The biochemical pathway of this compound involves its initial hydrolysis of the central amide carbamate linkage to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine . The degradation of 4-methyl catechol proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the energy it needs to grow and survive . This makes this compound effective for the control of broad-leaved weeds .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is sensitive to environmental stress factors and for some xenobiotics, it may lead to a reduction in its activity . Furthermore, this compound is moderately toxic to most aquatic and terrestrial fauna and flora , indicating that its action, efficacy, and stability can be influenced by the presence of other organisms in the environment.

Biochemical Analysis

Biochemical Properties

Phenmedipham-ethyl interacts with various enzymes, proteins, and other biomolecules. For instance, a bacterial strain named Ochrobactrum anthropi NC-1 was found to utilize this compound as the sole carbon source and energy for growth . The strain degraded this compound by a pathway involving its initial hydrolysis of their central amide carbamate linkage to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to disrupt photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences the production of intermediary energy components such as ATP and NADPH 2 and disrupts CO2 fixation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of these mechanisms involves the hydrolysis of the central amide carbamate linkage of this compound . This process results in the formation of m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a bacterial strain named Ochrobactrum anthropi NC-1 was found to degrade more than 98.5% of this compound (2 mM) within 168 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, the degradation of this compound by Ochrobactrum anthropi NC-1 involves the hydrolysis of the central amide carbamate linkage of this compound .

Transport and Distribution

Given its low aqueous solubility and low volatility, it is not generally expected to leach to groundwaters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenmedipham-ethyl is synthesized through a multi-step process involving the reaction of 3-methylphenyl isocyanate with 3-aminophenyl ethyl carbonate. The reaction typically occurs in the presence of a solvent like dichloromethane and a catalyst such as triethylamine. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating solvent recovery and waste minimization techniques .

Chemical Reactions Analysis

Types of Reactions: Phenmedipham-ethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phenmedipham and ethanol.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted carbamates.

Scientific Research Applications

Phenmedipham-ethyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEFZZKZBYQFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075009
Record name Phenmedipham-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13684-44-1
Record name Phenmedipham-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenmedipham-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13684-44-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENMEDIPHAM-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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